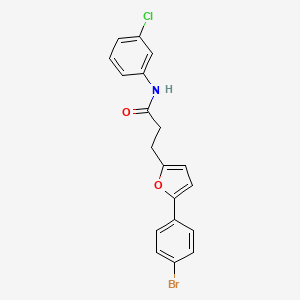
Hexadecyltribenzylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyltribenzylsilane is an organosilicon compound with the molecular formula C37H54Si. It is characterized by a silicon atom bonded to a hexadecyl group and three benzyl groups. This compound is part of a broader class of silanes, which are widely used in various industrial and research applications due to their unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexadecyltribenzylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction scheme is as follows: [ \text{SiH} + \text{C=C} \rightarrow \text{Si-C-C} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of hexadecylsilane with benzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: Hexadecyltribenzylsilane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or ozone are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexadecyltribenzylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which hexadecyltribenzylsilane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and carbon atoms, leading to the formation of siloxane linkages. These linkages are crucial in the stabilization of biomolecules and the formation of silicone-based materials .
Vergleich Mit ähnlichen Verbindungen
- Hexadecyltrimethoxysilane
- Octadecylsilane
- Chlorotributylsilane
Comparison: Hexadecyltribenzylsilane is unique due to the presence of three benzyl groups, which provide additional steric hindrance and influence its reactivity. In contrast, compounds like hexadecyltrimethoxysilane and octadecylsilane have different functional groups that affect their chemical behavior and applications .
Eigenschaften
CAS-Nummer |
4033-52-7 |
|---|---|
Molekularformel |
C37H54Si |
Molekulargewicht |
526.9 g/mol |
IUPAC-Name |
tribenzyl(hexadecyl)silane |
InChI |
InChI=1S/C37H54Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-38(32-35-25-18-15-19-26-35,33-36-27-20-16-21-28-36)34-37-29-22-17-23-30-37/h15-23,25-30H,2-14,24,31-34H2,1H3 |
InChI-Schlüssel |
PMUKEEXASXEDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[Si](CC1=CC=CC=C1)(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4,5-Trimethyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B15076427.png)
![2,3-Bis[2-(4-nitrophenoxy)ethoxy]-1,4-dioxane](/img/structure/B15076435.png)


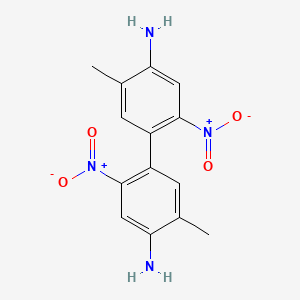

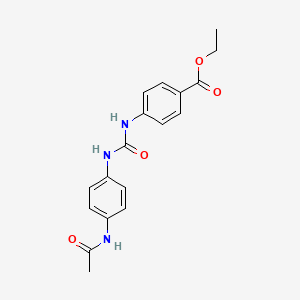
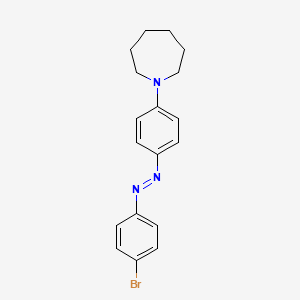
![3-[4-(4-methylphenyl)-5-thioxo-3-(4-toluidino)-4,5-dihydro-1H-1,2,4-triazol-1-yl]propanenitrile](/img/structure/B15076483.png)

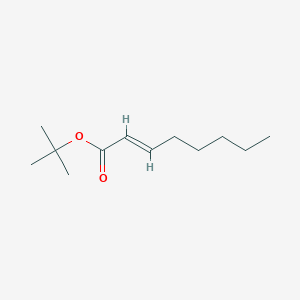
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
